molecular formula C8H3Cl4N3 B8289404 5-Amino-2,3,6,7-tetrachloroquinoxaline

5-Amino-2,3,6,7-tetrachloroquinoxaline

Cat. No. B8289404
M. Wt: 282.9 g/mol
InChI Key: DXXBFAXBSVZRKA-UHFFFAOYSA-N
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Patent
US05863917

Procedure details

Tin (II) chloride dihydrate (346.3 g, 1.54 mol) was added to a solution of 2,3,6,7-tetrachloro-5-nitro-quinoxaline (96.2 g, 0.31 mol) in ethyl acetate (1.8 l). The mixture was heated under reflux for 4 hours, cooled and poured cautiously into an excess of aqueous saturated sodium bicarbonate. The mixture was filtered through "Celite", (Trade Mark), washing well with ethyl acetate. The filter cake was macerated with more ethyl acetate and the solid material filtered off. The combined ethyl acetate solutions were dried (MgSO4) and concentrated under reduced pressure to give 5-amino-2,3,6,7-tetrachloroquinoxaline (73.4 g, 84%) as a yellow solid.
Quantity
346.3 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[C:16]([Cl:17])=[N:15][C:14]2[C:9](=[CH:10][C:11]([Cl:22])=[C:12]([Cl:21])[C:13]=2[N+:18]([O-])=O)[N:8]=1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[NH2:18][C:13]1[C:12]([Cl:21])=[C:11]([Cl:22])[CH:10]=[C:9]2[C:14]=1[N:15]=[C:16]([Cl:17])[C:7]([Cl:6])=[N:8]2 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
346.3 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
96.2 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C(=C2N=C1Cl)[N+](=O)[O-])Cl)Cl
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through "Celite", (Trade Mark),
WASH
Type
WASH
Details
washing well with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the solid material filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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